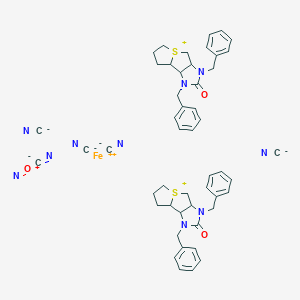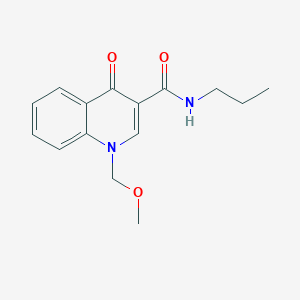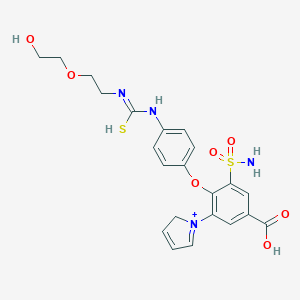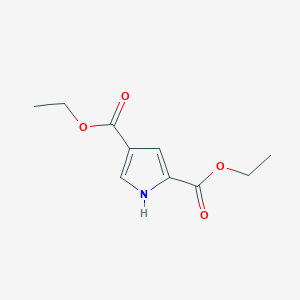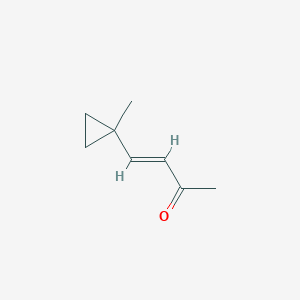
(E)-4-(1-methylcyclopropyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(1-methylcyclopropyl)but-3-en-2-one, also known as MCPB, is an organic compound with a molecular formula of C9H14O. It is a colorless liquid that is commonly used in scientific research due to its unique properties. In
Mécanisme D'action
(E)-4-(1-methylcyclopropyl)but-3-en-2-one acts as an agonist for the G protein-coupled receptor GPR139, which is primarily expressed in the brain. Activation of GPR139 leads to the inhibition of cyclic AMP (cAMP) signaling, which can modulate the activity of various ion channels and neurotransmitter receptors. This can ultimately lead to changes in neuronal activity and behavior.
Effets Biochimiques Et Physiologiques
(E)-4-(1-methylcyclopropyl)but-3-en-2-one has been shown to selectively activate certain types of neurons in the brain, including those in the amygdala and bed nucleus of the stria terminalis. Activation of these neurons can lead to changes in anxiety-like behavior and fear responses. (E)-4-(1-methylcyclopropyl)but-3-en-2-one has also been shown to modulate the activity of dopaminergic neurons in the brain, which can have implications for addiction and reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-4-(1-methylcyclopropyl)but-3-en-2-one in lab experiments is its selectivity for certain types of neurons in the brain. This can allow for more precise manipulation of neuronal activity and behavior. However, one limitation of using (E)-4-(1-methylcyclopropyl)but-3-en-2-one is that it can be difficult to obtain and purify, which can make it more expensive and time-consuming to use in experiments.
Orientations Futures
There are many potential future directions for research involving (E)-4-(1-methylcyclopropyl)but-3-en-2-one. One area of interest is investigating the role of GPR139 in various neurological disorders, such as anxiety disorders and addiction. Additionally, (E)-4-(1-methylcyclopropyl)but-3-en-2-one could be used in combination with other drugs to investigate potential treatments for these disorders. Another potential direction for research is investigating the effects of (E)-4-(1-methylcyclopropyl)but-3-en-2-one on other physiological systems, such as the immune system and the gut-brain axis.
Méthodes De Synthèse
(E)-4-(1-methylcyclopropyl)but-3-en-2-one can be synthesized through a multistep process involving the reaction of cyclopropylmethyl ketone with methylmagnesium bromide followed by the addition of acetic anhydride. The final product is purified through distillation to obtain a colorless liquid with a boiling point of 171-173°C.
Applications De Recherche Scientifique
(E)-4-(1-methylcyclopropyl)but-3-en-2-one has been widely used in scientific research due to its ability to selectively activate certain types of neurons in the brain. It has been used in studies to investigate the role of specific neuronal populations in behaviors such as anxiety, fear, and addiction. (E)-4-(1-methylcyclopropyl)but-3-en-2-one has also been used in studies to investigate the effects of drugs on the brain and to develop new treatments for neurological disorders.
Propriétés
Numéro CAS |
116815-79-3 |
|---|---|
Nom du produit |
(E)-4-(1-methylcyclopropyl)but-3-en-2-one |
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(E)-4-(1-methylcyclopropyl)but-3-en-2-one |
InChI |
InChI=1S/C8H12O/c1-7(9)3-4-8(2)5-6-8/h3-4H,5-6H2,1-2H3/b4-3+ |
Clé InChI |
FAAMQFFTSATJRM-ONEGZZNKSA-N |
SMILES isomérique |
CC(=O)/C=C/C1(CC1)C |
SMILES |
CC(=O)C=CC1(CC1)C |
SMILES canonique |
CC(=O)C=CC1(CC1)C |
Synonymes |
3-Buten-2-one, 4-(1-methylcyclopropyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



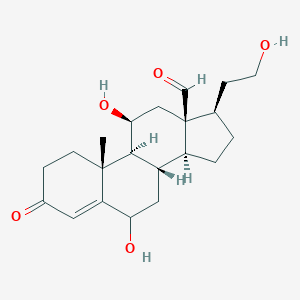
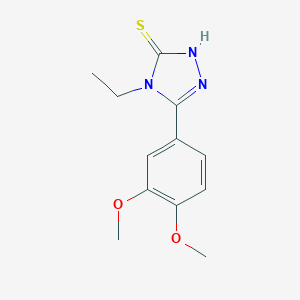
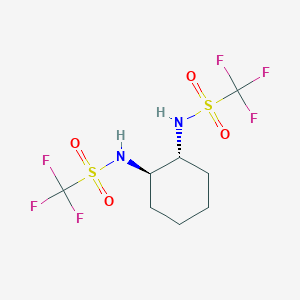
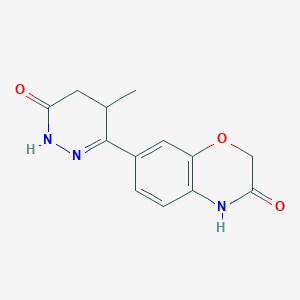
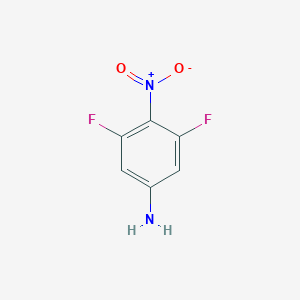
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)

